2-((4-(butylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

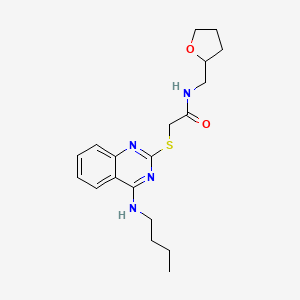

2-((4-(Butylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a quinazoline-derived compound featuring a thioether-linked acetamide moiety and a tetrahydrofuran (THF) methyl group. The thioether bridge (-S-) connects the quinazoline to the acetamide group, while the THF methyl substituent may improve solubility and bioavailability. This structural framework is commonly explored in medicinal chemistry for targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases.

Properties

IUPAC Name |

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2S/c1-2-3-10-20-18-15-8-4-5-9-16(15)22-19(23-18)26-13-17(24)21-12-14-7-6-11-25-14/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3,(H,21,24)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBJJXOHMLCIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(butylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

Introduction of the Butylamino Group: The butylamino group is introduced through nucleophilic substitution reactions, where the quinazoline core is reacted with butylamine in the presence of a suitable base.

Thioether Linkage Formation: The thioether linkage is formed by reacting the quinazoline derivative with a thiol compound under basic conditions.

Attachment of the Tetrahydrofuran Moiety: The final step involves the reaction of the thioether-linked quinazoline derivative with a tetrahydrofuran-containing reagent, such as tetrahydrofuran-2-carboxaldehyde, under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((4-(butylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Pharmacological Potential

Quinazolinone derivatives, including the compound , exhibit a wide range of biological activities:

- Anticancer Activity : Various studies have demonstrated that quinazolinone derivatives can inhibit cancer cell proliferation. For example, hybrids of quinazolinone linked with other pharmacophores have shown promising results against different cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth and survival .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Quinazolinone derivatives have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi, making them potential candidates for developing new antibiotics .

- Enzyme Inhibition : Compounds related to quinazolinones have been studied for their ability to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management. Some derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibitory potential .

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Formation of the quinazolinone core through cyclization reactions involving anthranilic acid derivatives. |

| 2 | Introduction of the butylamino group via nucleophilic substitution reactions. |

| 3 | Thioether formation by reacting with thiol compounds. |

| 4 | Amide bond formation with tetrahydrofuran derivatives to yield the final product. |

These synthetic routes often involve multiple reaction conditions and purification steps to achieve high yields and purity.

Biological Evaluations

Biological evaluations of this compound have been conducted to assess its therapeutic efficacy:

Case Study: Anticancer Activity

A recent study evaluated a series of quinazolinone-based compounds for their anticancer properties against the MDA-MB-231 breast cancer cell line. The results indicated that certain structural modifications significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 10 μM . Molecular docking studies further revealed that these compounds effectively bind to key targets involved in cancer progression.

Case Study: Antimicrobial Efficacy

Another study focused on assessing the antimicrobial activity of various quinazolinone derivatives, including those similar to the compound discussed. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-((4-(butylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease progression. The quinazoline core is known to interact with various kinases, making it a potential inhibitor of kinase-mediated signaling pathways. The butylamino group and thioether linkage may enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Pyrimidoindole-Based Analogues

Compound 33 : 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)-thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide ()

Triazinoquinazoline Derivatives

Compound 4.8: N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide ()

- Core Structure: Triazino[2,3-c]quinazoline fused with a triazine ring.

- Key Differences : The triazine extension may alter electronic properties and binding affinity. The thiadiazole substituent introduces a sulfur-rich moiety, which could influence redox activity.

- Synthesis : Achieved 89.4% yield via method A, with a high melting point (266–270°C), suggesting superior thermal stability.

Pyridine-Based Analogues

Compound 2c: 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide ()

- Core Structure: Pyridine scaffold with morpholinophenyl substituents.

- Key Differences: The pyridine core lacks the fused benzene ring of quinazoline, reducing aromatic interactions. Morpholinophenyl groups enhance solubility but may reduce membrane permeability compared to the THF methyl group.

- Synthesis : Prepared via general procedure F, confirmed by NMR and HRMS.

Substituent Effects on Physicochemical Properties

Solubility and Lipophilicity

- THF Methyl Group (Target Compound): The THF moiety increases polarity, likely improving aqueous solubility compared to phenyl or morpholinophenyl substituents (e.g., Compound 33 and 2c).

- Butylamino Group: Enhances lipophilicity, favoring passive diffusion across biological membranes. This contrasts with the nitro group in Compound 4h (), which introduces polarity but may reduce bioavailability.

Thermal Stability

- Compound 4.8: 266–270°C. Compound 4h: 144–145°C. Higher melting points in triazinoquinazoline derivatives suggest stronger crystalline packing forces due to planar fused rings.

Biological Activity

The compound 2-((4-(butylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₄H₁₈N₂O₁S

- Molecular Weight : 282.37 g/mol

- CAS Number : 688059-66-7

The compound features a quinazoline core linked to a butylamino group and a tetrahydrofuran moiety, which may contribute to its biological activity.

Biological Activity Overview

Quinazoline derivatives have been extensively studied for their potential as therapeutic agents. The biological activities associated with this class include:

- Antitumor Activity : Several quinazoline derivatives have demonstrated significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

- Antimicrobial Effects : Quinazolines exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation through various biochemical pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:

- Inhibition of Enzymatic Activity : Similar quinazoline derivatives have been reported to inhibit specific enzymes such as carbonic anhydrases (CAs), which are implicated in various physiological processes and disease states .

Case Studies and Research Findings

A review of recent literature reveals several studies that highlight the biological activity of related quinazoline compounds:

- Anticancer Studies :

- Antimicrobial Activity :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

Table 2: Structure–Activity Relationship (SAR)

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Basic quinazoline | Low | Minimal biological activity |

| Butylamino substitution | Moderate | Enhanced cytotoxicity |

| Tetrahydrofuran addition | High | Increased solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.